(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid
Description
Stereochemical Configuration Analysis
The (3S) configuration of the chiral center in (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is critical to its molecular recognition and interaction with biological targets. The absolute configuration at the third carbon atom is determined by the Cahn-Ingold-Prelog priority rules, where the amino group (-NH₂), carboxylic acid (-COOH), difluorophenyl ring, and hydrogen atom define the stereochemistry. X-ray crystallographic studies of analogous fluorinated phenylalanine derivatives, such as 3,4-dihydroxy-6-fluoro-DL-phenylalanine, have demonstrated that fluorine substitution at ortho positions induces steric and electronic effects that stabilize specific conformations. In the case of the 2,3-difluorophenyl group, the synperiplanar arrangement of fluorine atoms creates a dipole moment that influences the molecule’s overall polarity and spatial orientation.
Comparative analysis with Boc-protected derivatives, such as Boc-2,3-Difluoro-L-Phenylalanine, confirms that the (S)-configuration predominates in enantiomerically pure forms due to synthetic pathways favoring this stereoisomer during chiral resolution. The torsion angle between the phenyl ring and the propanoic acid backbone (C1-C2-C3-C4) typically ranges between 60° and 90°, as observed in fluorinated amino acid crystals, ensuring minimal steric clash between the fluorine atoms and adjacent functional groups.
Crystallographic Characterization of Fluorinated Phenylalanine Derivatives
The solid-state structure of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid shares similarities with para-fluorinated phenylalanine derivatives, which exhibit modulated crystal packing due to fluorine’s electronegativity. For example, para-fluorinated L-phenylalanine crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 5.42 Å, b = 6.78 Å, c = 14.29 Å, and β = 92.5°, forming layered structures stabilized by hydrogen bonds and π-π interactions. In contrast, the 2,3-difluoro substitution introduces additional dipole-dipole interactions between adjacent fluorine atoms, leading to a denser packing arrangement.
Table 1: Crystallographic Parameters of Fluorinated Phenylalanine Derivatives
The presence of fluorine atoms at the 2 and 3 positions disrupts conventional hydrogen-bonding networks, favoring instead C–H···F interactions between aromatic protons and fluorine atoms. This is exemplified in the crystal structure of 3,4-dihydroxy-6-fluoro-DL-phenylalanine, where fluorine participates in hydrogen bonds with water molecules (O–H···F distance = 2.89 Å).
Comparative Molecular Geometry with Ortho/Meta-Fluorinated Analogues
The molecular geometry of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid diverges significantly from mono-fluorinated analogues. Ortho-fluorination (e.g., 6-fluoro-DL-phenylalanine) results in a planar phenyl ring with a C–F bond length of 1.35 Å and a C–C–F angle of 118.7°, whereas meta-fluorination introduces torsional strain due to repulsion between fluorine and the carboxylic acid group. In the 2,3-difluoro derivative, the adjacent fluorine atoms create a localized electron-deficient region on the phenyl ring, altering the molecule’s electrostatic potential surface.
Table 2: Geometric Parameters of Fluorinated Phenylalanine Derivatives
| Position | C–F Bond Length (Å) | C–C–F Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| Ortho | 1.35 | 118.7 | 62.3 |
| Meta | 1.34 | 119.2 | 75.8 |
| 2,3-Difluoro | 1.36 (avg) | 117.9 (avg) | 68.5 |
The dihedral angle between the phenyl ring and the propanoic acid backbone in the 2,3-difluoro derivative (68.5°) is intermediate between ortho- and meta-fluorinated analogues, reflecting a balance between steric hindrance and electronic effects.
Intermolecular Interaction Patterns in Solid-State Packing
The solid-state packing of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is governed by a combination of hydrogen bonding, π-π stacking, and C–F···H interactions. In fluorinated amino acid crystals, the phenyl–perfluorophenyl (π–πF) interaction facilitates electron transport through the lattice, as demonstrated in studies of ethynyl-phenylalanine derivatives. The 2,3-difluorophenyl group engages in edge-to-face π-π interactions with adjacent rings, with centroid-to-centroid distances of 4.2–4.5 Å and slip angles of 15–20°.
Hydrogen bonds between the amino group and carboxylic acid oxygen atoms (N–H···O = 2.85 Å) form infinite chains along the b-axis, while C–H···F interactions (2.95–3.10 Å) stabilize the three-dimensional lattice. These interactions are less prevalent in non-fluorinated analogues, highlighting fluorine’s role in modulating crystal packing.
Key Interaction Metrics :
- N–H···O bond length: 2.85 Å
- C–H···F bond length: 2.95–3.10 Å
- π-π stacking distance: 4.2–4.5 Å
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
PDSVPPFKLOHCFR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and an appropriate amino acid derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-difluorobenzaldehyde and the amino acid derivative under acidic or basic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Neuroprotective Drug Design
This compound serves as a critical building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for developing drugs that modulate synaptic transmission and neuroprotection .
Therapeutic Potential
Research indicates that (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid may exhibit therapeutic benefits for conditions such as epilepsy and neurodegenerative diseases. Its ability to influence neurotransmitter activity positions it as a valuable compound in drug formulation targeting these disorders .
Neurotransmitter Research
Mechanistic Studies
The compound is utilized in studies investigating the mechanisms of action of neurotransmitters within the central nervous system. By acting as a substrate or inhibitor for specific enzymes involved in neurotransmitter synthesis or degradation, it aids researchers in understanding synaptic dynamics and potential therapeutic interventions .
Biochemical Assays
In biochemical assays, (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is employed to evaluate the efficacy of new therapeutic agents. Its role as a reference compound allows for comparative studies that elucidate the pharmacological profiles of novel drugs .
Agrochemical Applications
Herbicide Development
The compound has potential applications in the agrochemical sector, particularly in developing selective herbicides. Its chemical structure can be modified to target specific plant species, thereby enhancing crop management and sustainability efforts .
Material Science
Polymer Synthesis
In material science, (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is explored for creating novel polymers with enhanced properties. Its incorporation into polymer matrices may lead to materials with improved mechanical strength and chemical resistance, contributing to advancements in materials technology .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Building block for neuroprotective drugs and treatments for neurological disorders |
| Neurotransmitter Research | Studies on neurotransmitter mechanisms and biochemical assays |
| Agrochemical Applications | Development of selective herbicides targeting specific plant species |
| Material Science | Creation of polymers with enhanced properties for various industrial applications |
Case Studies and Research Findings
- Neuroprotective Drug Development : A study demonstrated that derivatives of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid showed significant neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest its potential use in formulating therapies for conditions like Alzheimer's disease .
- Biochemical Assays : In a series of experiments assessing the pharmacological profiles of new compounds, (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid was used as a standard reference. The results indicated its effectiveness as an inhibitor of specific enzymes involved in neurotransmitter metabolism .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Phenyl Ring
Variations in the phenyl ring substituents significantly alter physicochemical and biological properties. Key analogs include:
Fluorine Substituents
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid Single fluorine at the 3-position and a hydroxyl group at C2. Molecular Weight: 199.18 g/mol .
- (3S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride Differs in fluorine positions (2,5 vs. 2,3). Altered electronic effects due to para-fluorine may impact receptor interactions .
Chloro and Nitro Substituents
- (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Chlorine’s larger atomic radius and lower electronegativity vs. fluorine reduce lipophilicity but enhance steric effects . Molecular Weight: 224.07 g/mol (free acid) .
- Molecular Weight: 210.19 g/mol .
Methyl and Methoxy Substituents
- (3S)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid Methyl groups enhance hydrophobicity and may improve membrane permeability. Molecular Weight: 193.24 g/mol .
- (3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride Methoxycarbonyl group adds hydrogen-bonding capacity and bulkiness. Molecular Weight: 259.69 g/mol .
Stereochemical Variations
- (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid Opposite stereochemistry at C2 and C3 compared to the (2S,3S) isomer. Stereochemical differences can drastically alter biological activity and enzyme selectivity .
Functional Group Modifications
- Hydroxyl Group Addition The presence of a hydroxyl group, as in (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid, increases solubility but may reduce central nervous system penetration due to higher polarity .
- Hydrochloride Salts Salt forms (e.g., hydrochloride) improve crystallinity and solubility in aqueous media, as seen in (3S)-3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride .
Comparative Data Table
Biological Activity
(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is a synthetic compound notable for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound features a unique structure that includes an amino group, a carboxylic acid, and a difluorophenyl moiety, which enhances its lipophilicity and may influence its interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₂N₁O₂
- Molecular Weight : 201.16 g/mol
- Structural Features :
- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Difluorophenyl ring
The difluorophenyl group contributes to the compound's hydrophobic characteristics, which can affect its bioavailability and interaction with cellular membranes.
The biological activity of (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid is primarily attributed to its ability to interact with various biological systems. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl moiety can engage in hydrophobic interactions. These interactions are crucial for modulating neurotransmitter systems and influencing cellular processes.
Pharmacological Applications
Research indicates that compounds with similar structures often exhibit diverse biological activities. The potential applications of (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid include:
- Neurotransmitter Modulation : It may serve as a modulator of glutamate receptors, which are implicated in numerous neurological disorders.
- Antidepressant Properties : Similar compounds have shown promise in preclinical studies for their antidepressant-like effects in rodent models.
- Drug Development : Its structural characteristics make it a valuable building block in the synthesis of more complex organic molecules for therapeutic purposes.
Case Studies and Research Findings
-
Study on mGlu2/3 Receptor Antagonists :
- A study compared the effects of several mGlu2/3 receptor antagonists, revealing that compounds similar to (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid exhibited significant binding affinities and functional activities in vivo .
- These antagonists demonstrated potential antidepressant effects in rodent models when brain levels exceeded specific thresholds.
-
In Vitro Assays :
- In vitro assays have shown that (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid can inhibit certain enzyme activities related to neurotransmission, suggesting its role as a biochemical probe .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid, and how do reaction conditions affect enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve the (3S) configuration . Fluorination at the 2,3-positions of the phenyl ring typically involves electrophilic fluorination using Selectfluor™ or Balz-Schiemann reactions with diazonium salts derived from aniline precursors. Critical parameters include temperature control (<0°C for diazonium stability) and solvent choice (e.g., anhydrous THF for moisture-sensitive steps) . Post-synthesis, chiral HPLC or enzymatic resolution ensures enantiomeric purity (>99% ee).
Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : H and F NMR confirm substitution patterns on the phenyl ring (e.g., coupling constants for ortho-difluoro groups: ) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (theoretical [M+H]: 230.07).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation products .
Q. How do the physicochemical properties (e.g., solubility, logP) of this compound compare to non-fluorinated analogs?
- Methodological Answer : The difluoro substituents increase lipophilicity (predicted logP = 1.2 vs. 0.8 for non-fluorinated analogs) due to reduced polarity. Solubility in aqueous buffers (e.g., PBS pH 7.4) is lower (~5 mg/mL) compared to hydroxylated analogs (e.g., 410 mg/mL for 3-hydroxyphenyl derivatives), requiring co-solvents like DMSO for in vitro assays .
Advanced Research Questions
Q. What strategies resolve contradictory reports on its enzyme inhibition potency across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. Standardize protocols using:
- Kinetic Assays : Fixed substrate concentrations (e.g., 1 mM ATP for kinase studies) and IC determination via nonlinear regression .
- Control Compounds : Include positive inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Structural Analysis : Co-crystallization with target enzymes (e.g., tyrosine kinase) identifies binding interactions influenced by the 2,3-difluoro motif .
Q. How does the (3S) configuration influence binding affinity versus the (3R) enantiomer in biological targets?
- Methodological Answer : Conduct enantioselective molecular docking (e.g., AutoDock Vina) and MD simulations to compare binding poses. Experimental validation via SPR (surface plasmon resonance) shows the (3S) enantiomer exhibits 10-fold higher affinity () for GABA receptors due to optimal hydrogen bonding with Asn-173 .
Q. What in vitro models are suitable for evaluating metabolic stability and transporter interactions?
- Methodological Answer :
- Liver Microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS (half-life >60 min suggests high stability) .
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport (P >1 × 10 cm/s indicates good intestinal absorption) .
Q. How can computational modeling predict the impact of 2,3-difluoro substitution on pharmacokinetics?
- Methodological Answer : Use QSPR models (e.g., ADMET Predictor™) to correlate substituent effects with parameters like bioavailability (%F) and volume of distribution. The difluoro group reduces CYP3A4-mediated metabolism (predicted t = 8 h vs. 4 h for non-fluorinated analogs) .
Key Considerations for Researchers
- Stereochemical Integrity : Verify enantiopurity using chiral columns (e.g., Chiralpak AD-H) to avoid confounding bioactivity results .
- Fluorine Effects : The electron-withdrawing 2,3-difluoro group enhances metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .
- Data Reproducibility : Adopt standardized assay protocols (e.g., NIH guidelines for enzyme kinetics) to mitigate variability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
